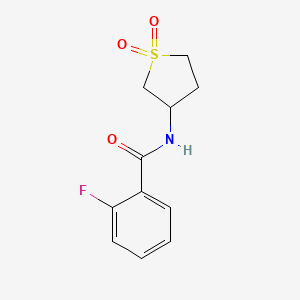
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide is an organic compound that belongs to the class of thieno[2,3-d]pyrimidinedione derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoic acid with tetrahydrothiophene-3-one followed by oxidation to introduce the sulfone group. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
化学反应分析
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide undergoes various chemical reactions, including:
Substitution: The fluorine atom on the benzamide ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for the oxidation step, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of the sulfone group, while substitution reactions can lead to various derivatives depending on the nucleophile employed .
科学研究应用
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of potassium channels.
Industry: Utilized in the development of new materials due to its unique chemical properties.
作用机制
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as G protein-gated inwardly-rectifying potassium (GIRK) channels. This interaction modulates the activity of these channels, which play a crucial role in various physiological processes, including pain perception, epilepsy, and heart rate regulation .
相似化合物的比较
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide stands out due to its specific substitution pattern on the benzamide ring, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
生物活性
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C12H12FNO2S, with a molecular weight of approximately 253.34 g/mol. The structure includes a tetrahydrothiophene ring and a fluorobenzamide moiety, which are critical for its biological interactions.
Target of Action
The primary pharmacological target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a significant role in regulating neuronal excitability and neurotransmitter release.
Mode of Action
This compound acts as an activator of GIRK channels, leading to increased potassium ion conductance. This activation can modulate various physiological processes such as:
- Pain perception
- Anxiety
- Epileptic activity
- Reward pathways in addiction
Biological Activity
Preliminary studies have indicated that this compound exhibits several biological activities:
- Antimicrobial : Demonstrated effectiveness against certain bacterial strains.
- Antitumor : Potential to inhibit cancer cell proliferation.
- Anti-inflammatory : Exhibits properties that may reduce inflammation markers.
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against specific bacteria | |
| Antitumor | Inhibits cancer cell growth | |
| Anti-inflammatory | Reduces inflammation markers |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests:
- Absorption : Rapid absorption post-administration.
- Distribution : Good tissue distribution due to lipophilicity.
- Metabolism : Primarily metabolized in the liver; shows improved metabolic stability compared to other compounds in its class.
- Excretion : Primarily excreted via renal pathways.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Study on GIRK Activation :
-
Antitumor Activity Assessment :
- In vitro testing showed that this compound inhibited the growth of various cancer cell lines, indicating a promising avenue for cancer therapy .
- Anti-inflammatory Mechanism Exploration :
属性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3S/c12-10-4-2-1-3-9(10)11(14)13-8-5-6-17(15,16)7-8/h1-4,8H,5-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTBHNUZVDAUTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














